5-Aminomethyl-3-p-methylphenylisoxazole

Description

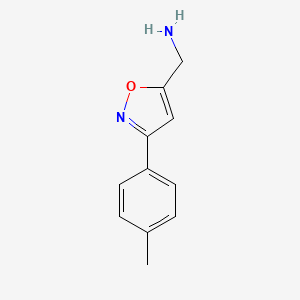

5-Aminomethyl-3-p-methylphenylisoxazole is an isoxazole derivative characterized by a substituted aromatic core. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2) is functionalized at position 3 with a p-methylphenyl group and at position 5 with an aminomethyl (-CH₂NH₂) moiety. This structural configuration imparts unique physicochemical and pharmacological properties.

Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine |

InChI |

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7,12H2,1H3 |

InChI Key |

JUJCHBGGAWBYHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-(p-Tolyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the p-tolyl and methanamine groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound can yield the isoxazole ring, which can then be further functionalized to introduce the methanamine group .

Chemical Reactions Analysis

(3-(p-Tolyl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Scientific Research Applications

(3-(p-Tolyl)isoxazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(p-Tolyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Reactivity: The aminomethyl group offers nucleophilic reactivity distinct from methoxy or carboxamide substituents, enabling diverse functionalization .

- Solubility : Polar groups like carboxamide (e.g., in 5-phenylisoxazole-3-carboxamide) improve aqueous solubility compared to alkyl/aryl substituents .

Biological Activity

5-Aminomethyl-3-p-methylphenylisoxazole, also known as (3-(p-Tolyl)isoxazol-5-yl)methanamine, is a heterocyclic compound characterized by its unique isoxazole ring structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | [3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine |

| InChI Key | JUJCHBGGAWBYHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)CN |

The synthesis of this compound typically involves the formation of the isoxazole ring followed by the introduction of the p-tolyl and methanamine groups. A common synthetic route includes the cyclization of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound under specific conditions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways, making it a valuable tool in biochemical research.

- Receptor Binding : It has been shown to bind to certain receptors, influencing cellular signaling pathways. The presence of the isoxazole ring enhances its binding affinity due to the electron-withdrawing nature of the nitrogen atoms.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound exhibits significant inhibitory effects on certain kinases involved in cell signaling pathways. For instance, it has shown promising results in inhibiting phosphatidylinositol 4-kinase (PI4K), which is crucial for lipid metabolism and signaling.

- Cellular Assays : In vitro assays demonstrate that this compound can affect cell proliferation and apoptosis in various cancer cell lines. These effects are mediated through its interaction with specific signaling pathways.

- Comparative Studies : When compared to other similar compounds such as (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine and (3-Phenylisoxazol-5-yl)methanamine, this compound exhibits distinct biological properties due to its unique substitution pattern on the isoxazole ring.

Case Studies

Several case studies have illustrated the compound's potential therapeutic applications:

- Cancer Research : A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent.

- Neuroprotection : Another case study explored its neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated a capacity to reduce oxidative stress markers and improve neuronal survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.